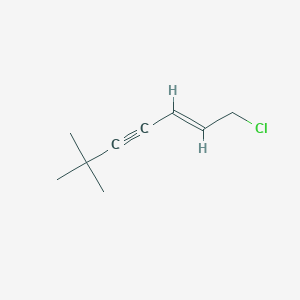

1-Chloro-6,6-dimethyl-2-hepten-4-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-chloro-6,6-dimethylhept-2-en-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXABMZBMHDFEZ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126764-17-8, 287471-30-1 | |

| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloro-6,6-dimethyl-2-hepten-4-yne chemical properties

An in-depth technical guide on the chemical properties, synthesis, and biological significance of 1-Chloro-6,6-dimethyl-2-hepten-4-yne.

Introduction

This compound is a chloro-substituted alkenyne, a class of organic compounds also known as haloalkynes.[1] Its chemical structure is characterized by a seven-carbon chain containing both a double bond and a triple bond, with a chlorine atom and a bulky tert-butyl group at opposite ends of the reactive enyne system.[1] This compound is of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Terbinafine.[1][2] Terbinafine is a widely used allylamine (B125299) antifungal agent for treating superficial fungal infections of the skin, scalp, and nails.[2][] The biological activity of this precursor is directly related to the mechanism of the final drug, which involves the disruption of fungal cell membrane synthesis.[1][4]

Chemical and Physical Properties

This compound is typically a colorless to pale yellow oily liquid.[] It exists as a mixture of (E) and (Z) isomers, though specific synthetic methods have been developed to produce the (E)-isomer with high stereoselectivity.[1][4] The presence of the electrophilic chlorine atom enhances its reactivity in nucleophilic substitution reactions.[1]

| Property | Value |

| Molecular Formula | C₉H₁₃Cl |

| Molecular Weight | 156.65 g/mol |

| CAS Number | 126764-17-8 (isomer mixture) |

| 287471-30-1 ((E)-isomer) | |

| Appearance | Colorless to Pale Yellow Oily Matter |

| Boiling Point | 207.5 ± 23.0 °C at 760 mmHg |

| Density | 0.946 ± 0.06 g/cm³ |

| Refractive Index | 1.475 - 1.485 |

| Solubility | Soluble in Chloroform; Slightly soluble in Ethyl Acetate, Hexanes, Methanol |

| Storage | Store at 2-8°C under an inert atmosphere |

Experimental Protocols

Several synthetic routes for this compound have been developed, focusing on yield, purity, and stereoselectivity. Below are detailed methodologies for key synthesis experiments.

Protocol 1: Boron Trichloride (B1173362) Mediated Chlorination

This method describes the conversion of the corresponding enyne alcohol to the desired chloride with high stereoselectivity.[4]

Materials:

-

(E)-1-hydroxy-6,6-dimethyl-2-hepten-4-yne (Compound 1)

-

n-Hexane

-

Boron trichloride (1 M solution in hexane)

-

Water

-

20% Sodium Chloride (NaCl) solution

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 53 g (0.38 mol) of Compound 1 in 2800 mL of n-hexane in a suitable reaction vessel.

-

Cool the mixture to a temperature of 10-15°C.

-

Slowly add 480 mL (0.48 mol) of a 1 M boron trichloride solution in hexane (B92381) to the mixture over a 10-minute period, maintaining the temperature between 15-20°C.

-

After the addition is complete, stir the mixture at 20°C for 10 minutes.

-

Quench the reaction by adding 1000 mL of water and stir vigorously for another 10 minutes.

-

Separate the organic phase.

-

Wash the organic phase with a 20% NaCl solution.

-

Dry the organic phase over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to yield the title compound (57.1 g, 95% yield) in a 9:1 E:Z isomeric ratio.[4]

Protocol 2: One-Step Sonogashira Coupling

This patented process synthesizes the target compound directly from commercially available starting materials.[6]

Materials:

-

Trans-1,3-dichloropropene

-

Tert-butylacetylene

-

Tetrahydrofuran (THF)

-

Tri-n-pentylamine (or other aliphatic tertiary amine)

-

Bis(triphenylphosphine)palladium(II) dichloride (or similar palladium catalyst)

-

Cuprous iodide (CuI)

-

Dilute ammonia (B1221849) water (8-12%)

-

Petroleum ether

Procedure:

-

In a reaction flask, charge 222 g of trans-1,3-dichloropropene, 180 g of THF, and 568 g of tri-n-pentylamine.

-

Initiate stirring and add 4.1 g of bis(triethylphosphine)palladium(II) chloride and 1.92 g of cuprous iodide as catalysts.[6]

-

Add 164 g of tert-butylacetylene dropwise, controlling the rate of addition to maintain a reaction temperature of 40°C.

-

After the addition is complete, continue the reaction at this temperature for 50 hours.

-

Upon completion, cool the reaction mixture and add petroleum ether.

-

Wash the mixture three times with 8-12% dilute ammonia water.

-

Dry the organic phase, filter, and evaporate the petroleum ether under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation, collecting the fraction at 70-80°C at 15 mmHg to obtain the pure (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (270 g, 86.2% yield).[6]

Mechanism of Action in Antifungal Drug Synthesis

This compound's significance lies in its role as a precursor to Terbinafine. The ultimate drug's mechanism of action involves the specific inhibition of squalene (B77637) epoxidase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane integrity and function.

By inhibiting squalene epoxidase, the conversion of squalene to squalene epoxide is blocked. This disruption leads to two critical consequences for the fungal cell:

-

A deficiency in ergosterol, which compromises the structure and function of the cell membrane.[4]

This dual effect ultimately leads to fungal cell death.[1][4]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Terbinafine.

References

- 1. This compound | 126764-17-8 | Benchchem [benchchem.com]

- 2. 1-Chloro-6,6-dimethyl-2-heptene-4-yne | 126764-17-8 [chemicalbook.com]

- 4. This compound: Uses; Preparation_Chemicalbook [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. CN101624328B - Method for synthesizing (E)-1-chlorine-6, 6-dimethyl-2-heptylene-4-alkyne - Google Patents [patents.google.com]

- 7. This compound | 287471-30-1 [chemicalbook.com]

In-Depth Technical Guide: Structure Elucidation of 1-Chloro-6,6-dimethyl-2-hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-6,6-dimethyl-2-hepten-4-yne is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the allylamine (B125299) antifungal agent, Terbinafine.[1][2] Terbinafine is a widely used medication for the treatment of fungal infections of the skin and nails. The unique structural features of this compound, including a chloroalkene and a sterically hindered alkyne, make its precise structural verification essential for ensuring the purity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic data and experimental protocols necessary for its unambiguous identification.

The biological activity of Terbinafine, and by extension the importance of its precursors, lies in its ability to specifically inhibit the fungal enzyme squalene (B77637) epoxidase.[1] This enzyme is a critical component in the ergosterol (B1671047) biosynthesis pathway, which is responsible for producing the primary sterol in fungal cell membranes. Inhibition of squalene epoxidase disrupts the integrity of the fungal cell membrane, leading to cell death.

Chemical Structure and Properties

-

IUPAC Name: (2E)-1-chloro-6,6-dimethylhept-2-en-4-yne

-

Molecular Formula: C₉H₁₃Cl

-

Molecular Weight: 156.65 g/mol

-

CAS Number: 126764-17-8

Structural Features: The molecule possesses a seven-carbon chain containing both a double bond (en) between carbons 2 and 3, and a triple bond (yne) between carbons 4 and 5. A chlorine atom is substituted at the C1 position, and two methyl groups are present at the C6 position, forming a tert-butyl group. The double bond is typically present as the (E)-isomer (trans) as the major component in synthetic preparations.

Physical Properties:

| Property | Value |

| Appearance | Pale Yellow Oil |

| Boiling Point | 207-208°C |

| Density | 0.946 g/cm³ |

| Refractive Index | 1.485 |

Spectroscopic Data for Structure Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for the (E)-isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.25 | dt | 1H | H-3 |

| ~5.80 | dt | 1H | H-2 |

| ~4.15 | d | 2H | H-1 |

| ~1.20 | s | 9H | H-7 (3 x CH₃) |

Note: Predicted values based on known chemical shift ranges and data from analogous compounds. d=doublet, t=triplet, dt=doublet of triplets, s=singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-3 |

| ~110 | C-2 |

| ~95 | C-4 or C-5 |

| ~80 | C-5 or C-4 |

| ~45 | C-1 |

| ~30 | C-7 (3 x C H₃) |

| ~28 | C-6 |

Note: Predicted values based on known chemical shift ranges and data from analogous compounds.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp³) |

| ~2230 | Medium | C≡C stretch (alkyne) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~960 | Strong | C-H bend (trans-alkene) |

| ~750 | Strong | C-Cl stretch (alkyl halide) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 156/158 | ~3:1 | [M]⁺ (Molecular ion peak with ³⁵Cl and ³⁷Cl isotopes) |

| 141/143 | Variable | [M - CH₃]⁺ |

| 121 | Variable | [M - Cl]⁺ |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne

A common synthetic route involves the Sonogashira coupling of (E)-1,3-dichloropropene with tert-butylacetylene, followed by further reaction steps. A detailed protocol for a related synthesis is outlined in patent literature, which can be adapted for this specific compound.

Logical Flow of a Common Synthesis Route:

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual CHCl₃ signal at 7.26 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

2. IR Spectroscopy:

-

Sample Preparation: As a neat liquid, place a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Analysis: Introduce a small amount of the sample into the instrument. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom is confirmed by the M/M+2 isotopic pattern with a ~3:1 ratio.

Biological Significance and Mechanism of Action

As a precursor to Terbinafine, this compound is integral to the production of a potent antifungal agent. The final drug product, Terbinafine, functions by inhibiting squalene epoxidase, an enzyme essential for the synthesis of ergosterol, a vital component of fungal cell membranes.

Ergosterol Biosynthesis Pathway and Inhibition:

Caption: Inhibition of Squalene Epoxidase in the Ergosterol Pathway.

Conclusion

The structural elucidation of this compound is a critical quality control step in the synthesis of Terbinafine. Through the combined application of NMR, IR, and mass spectrometry, the chemical structure can be unequivocally confirmed. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to ensure the identity and purity of this vital pharmaceutical intermediate.

References

A Technical Guide to 1-Chloro-6,6-dimethyl-2-hepten-4-yne (CAS: 126764-17-8): Synthesis, Properties, and Application in Antifungal Drug Development

Abstract

This document provides a comprehensive technical overview of 1-Chloro-6,6-dimethyl-2-hepten-4-yne, a pivotal chemical intermediate identified by CAS number 126764-17-8. It is primarily recognized for its essential role as a building block in the synthesis of Terbinafine, a widely used allylamine (B125299) antifungal agent.[1][][3][4] This guide details the compound's chemical and physical properties, its biological significance through the mechanism of Terbinafine, various synthesis protocols, and its applications in pharmaceutical development. The information is tailored for researchers, chemists, and professionals in the field of drug discovery and manufacturing.

Chemical and Physical Properties

This compound is a chlorinated alkenyne with a unique structure that makes it a versatile reagent in organic synthesis.[1][5] Its key physical and chemical properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 126764-17-8 | [1][6][7][8][9] |

| Molecular Formula | C₉H₁₃Cl | [1][6][7][8][9] |

| Molecular Weight | 156.65 g/mol | [1][6][7][8][9] |

| IUPAC Name | (2E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne | [10] |

| Synonyms | 1-Chloro-6,6-dimethylhept-2-en-4-yne, Terbinafine Related Compound 6 | [8][11] |

| Appearance | Clear yellow liquid to Pale Yellow Oil | [10][11] |

| Purity | Typically ≥90-95%; available as E/Z mixtures (e.g., 90:10, 80:20) | [4][7][10][12][13] |

| Refractive Index (n20/D) | ~1.485 | |

| SMILES | CC(C)(C)C#C/C=C/CCl | [6][10][13] |

| Storage Conditions | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere | [11] |

Biological Significance and Mechanism of Action

The primary significance of this compound lies in its role as a key intermediate for the synthesis of Terbinafine.[][5][14] Terbinafine is a potent antifungal agent that functions by inhibiting squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][4][5][12]

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, Terbinafine blocks the conversion of squalene to lanosterol, leading to a deficiency in ergosterol and a simultaneous intracellular accumulation of toxic levels of squalene.[1][12][15] This dual action disrupts the cell membrane's integrity and function, ultimately causing fungal cell death.[12][15]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been developed to optimize yield, purity, and stereoselectivity. The choice of method often depends on the availability of starting materials, cost, and scalability for industrial production.

Method 1: Sonogashira Coupling

This one-step method involves the coupling of trans-1,3-dichloropropene with tert-butylacetylene.[14][16] It is noted for having fewer steps and high yield.[16]

Experimental Protocol:

-

Reactor Setup: Charge a reaction flask with trans-1,3-dichloropropene, an organic amine (e.g., tri-n-butylamine or tri-n-pentylamine), and a solvent such as tetrahydrofuran (B95107) (THF).[16]

-

Catalyst Addition: Add the catalyst system, comprising a palladium complex (e.g., bis(triphenylphosphine)palladium(II) chloride) and cuprous iodide, to the mixture under stirring.[16]

-

Reagent Addition: At 40°C, add tert-butylacetylene dropwise to the reaction mixture.[16]

-

Reaction: Maintain the temperature at 40°C and continue the reaction for 10 to 50 hours after the addition is complete.[16]

-

Workup: Cool the mixture and wash it three times with dilute (8-12%) aqueous ammonia. The organic layer is then dried and filtered.[16]

-

Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation, collecting the fraction at 70-80°C at 15 mmHg to yield the final product.[16] Reported yields range from 86% to 92.5%.[16]

Method 2: Chlorination via Boron Trichloride (B1173362)

This procedure synthesizes the target compound from an enyne alcohol precursor and is noted for its excellent stereoselectivity and high isolated yield.[12]

Experimental Protocol:

-

Preparation: Dissolve the enyne alcohol precursor (53 g, 0.38 mol) in 2800 mL of n-hexane in a suitable reaction vessel.[12]

-

Cooling: Cool the solution to a temperature range of 10–15°C.[12]

-

Reagent Addition: Slowly add a 1M solution of boron trichloride in hexane (B92381) (480 mL, 0.48 mol) to the mixture over a 10-minute period, maintaining the temperature between 15–20°C.[12][15]

-

Reaction: Stir the mixture at 20°C for 10 minutes.[12]

-

Quenching: Quench the reaction by adding 1000 mL of water and stirring for an additional 10 minutes.[12]

-

Extraction and Drying: Separate the organic phase, wash it with a 20% NaCl solution, and dry it over magnesium sulfate (B86663) (MgSO₄).[12]

-

Isolation: Evaporate the solvent to yield the final product. This method reportedly produces a 95% yield with a 9:1 E:Z isomeric ratio.[12]

Method 3: Multi-step Synthesis from Dichloropropene

This route involves three main stages, starting with the hydrolysis of (E)-1,3-dichloropropene.[14]

-

Hydrolysis: (E)-1,3-dichloropropene is hydrolyzed under alkaline conditions to produce (E)-1-hydroxy-3-chloro-propylene.[14]

-

Sonogashira Coupling: The resulting alcohol undergoes a Sonogashira coupling reaction with tert-butyl acetylene, catalyzed by a palladium complex, to form (E)-1-hydroxy-6,6-dimethyl-2-hepten-4-alkyne.[14]

-

Chlorination: The hydroxyl group of this intermediate is then replaced with chlorine using a suitable chlorinating agent to yield the final product.[14]

Analytical Characterization

The quality control and characterization of this compound are crucial, especially for its use as a pharmaceutical intermediate where purity is paramount.[4] Standard analytical techniques are employed to ensure the material meets specifications.

| Analytical Technique | Purpose | Reference(s) |

| High-Performance Liquid (HPLC) | To determine purity and quantify impurities, including the Z-isomer. | [7] |

| Gas Chromatography (GC) | To assess purity and identify volatile impurities. | [10] |

| Proton NMR (¹H-NMR) | To confirm the chemical structure and determine the E:Z isomeric ratio. | [7] |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. | [7] |

| Infrared Spectroscopy (IR) | To identify characteristic functional groups (alkene, alkyne, C-Cl). | [7] |

A comprehensive Certificate of Analysis (CoA) accompanying the product typically includes data from these tests.[7]

Applications in Research and Drug Development

The predominant application of this compound is in the pharmaceutical industry.

-

Antifungal Drug Synthesis: It is a critical starting material for the industrial synthesis of Terbinafine HCl, a medication used to treat fungal infections of the skin and nails.[1][][3][5] The unique enyne structure and reactive chlorine atom are essential for building the final Terbinafine molecule.[4][5]

-

Reference Standard: It serves as a characterized reference standard for Terbinafine, used in quality control applications and for the validation of analytical methods during drug development and manufacturing.[8]

-

Organic Synthesis Building Block: The presence of multiple reactive sites (alkene, alkyne, and chloro group) makes it a versatile building block for constructing other complex organic molecules in research and development settings.[5][17]

-

Other Potential Uses: Research has explored its utility in the development of agrochemicals and specialty materials, leveraging its reactive functional groups.[17]

Conclusion

This compound is a chemical compound of significant industrial importance, primarily due to its indispensable role in the production of the antifungal drug Terbinafine. Its synthesis has been optimized through various methods, including high-yield Sonogashira couplings and stereoselective chlorinations, to meet the stringent purity requirements of the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis protocols, and analytical characterization is essential for professionals engaged in pharmaceutical chemistry and organic synthesis.

References

- 1. This compound | 126764-17-8 | Benchchem [benchchem.com]

- 3. 1-Chloro-6,6-dimethyl-2-heptene-4-yne | 126764-17-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Chloro-6,6-dimethyl-2-heptene-4-yne | 126764-17-8 | FC20142 [biosynth.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Terbinafine Related Compound 6 - CAS - 126764-17-8 | Axios Research [axios-research.com]

- 9. scbt.com [scbt.com]

- 10. caming.com [caming.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound: Uses; Preparation_Chemicalbook [chemicalbook.com]

- 13. 1-Chloro-6,6-dimethyl-2-heptene-4-yne (E:Z mixture) [lgcstandards.com]

- 14. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne - Google Patents [patents.google.com]

- 15. This compound | 287471-30-1 [chemicalbook.com]

- 16. CN101624328B - Method for synthesizing (E)-1-chlorine-6, 6-dimethyl-2-heptylene-4-alkyne - Google Patents [patents.google.com]

- 17. chemimpex.com [chemimpex.com]

Physical and chemical properties of 1-Chloro-6,6-dimethyl-2-hepten-4-yne

An In-depth Technical Guide on the Core Physical and Chemical Properties of 1-Chloro-6,6-dimethyl-2-hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate, primarily recognized for its integral role in the synthesis of the allylamine (B125299) antifungal agent, Terbinafine (B446).[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its mechanism of action in the context of antifungal drug development. The information is presented to support research, development, and manufacturing activities involving this compound.

Chemical Identity and Physical Properties

This compound is a chlorinated alkenyne. It is typically available as a mixture of (E) and (Z) isomers, with the (E)-isomer being the predominant form in many commercial preparations. The compound's identity is established by its unique molecular structure, featuring a chloroalkene and a tert-butyl acetylene (B1199291) moiety.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃Cl | [3] |

| Molecular Weight | 156.65 g/mol | [3] |

| IUPAC Name | 1-chloro-6,6-dimethylhept-2-en-4-yne | |

| CAS Number | 126764-17-8 ((E)-isomer), 635708-74-6 ((Z)-isomer), 287471-30-1 (isomer unspecified) | [4][5] |

| Appearance | Colorless to pale yellow oily liquid | |

| Boiling Point | 70-80 °C at 15 mmHg | [6] |

| Density | ~0.946 g/cm³ | [3] |

| Refractive Index (n_D²⁰) | ~1.485 | [3] |

| Solubility | Soluble in organic solvents such as tetrahydrofuran (B95107) (THF). | [6] |

| Stability and Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the chloroalkene group, the allylic protons, and the sharp singlet for the nine equivalent protons of the tert-butyl group. The coupling constants between the vinyl protons would be indicative of the (E) or (Z) configuration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, the carbon bearing the chlorine atom, and the carbons of the tert-butyl group. The chemical shifts will be influenced by the electronegativity of the chlorine atom and the magnetic anisotropy of the triple bond.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (alkane) stretch | 2850-3000 |

| C≡C (alkyne) stretch | 2100-2260 (weak) |

| C=C (alkene) stretch | 1600-1680 |

| C-Cl (alkyl halide) stretch | 600-800 |

2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to be influenced by the presence of the chlorine atom (with its characteristic isotopic pattern for ³⁵Cl and ³⁷Cl) and the tert-butyl group, which can lead to the formation of a stable tert-butyl cation.

Experimental Protocols

Several synthetic routes for this compound have been reported. The following are detailed protocols for two common methods.

3.1. Synthesis from trans-1,3-Dichloropropene and tert-Butylacetylene

This one-step condensation reaction provides a direct route to the target compound.[6]

-

Materials:

-

trans-1,3-Dichloropropene

-

tert-Butylacetylene

-

Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)

-

Cuprous iodide (CuI)

-

Organic amine (e.g., triethylamine)

-

Solvent (e.g., tetrahydrofuran - THF)

-

-

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve trans-1,3-dichloropropene, the palladium catalyst, and cuprous iodide in THF.

-

Add the organic amine to the mixture.

-

Slowly add tert-butylacetylene to the reaction mixture while maintaining the temperature at approximately 40°C.

-

After the addition is complete, continue to stir the reaction mixture at 40°C for an extended period (e.g., 30-50 hours) to ensure completion.

-

Upon completion, cool the reaction mixture and wash it with dilute aqueous ammonia (B1221849) to remove the catalyst and any acidic byproducts.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne.

-

3.2. Synthesis from 6,6-Dimethyl-1-hepten-4-yn-3-ol

This method involves the chlorination of the corresponding alcohol precursor.[7]

-

Materials:

-

6,6-Dimethyl-1-hepten-4-yn-3-ol

-

Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride, or a Vilsmeier reagent)

-

Non-polar solvent (e.g., hexane)

-

-

Procedure:

-

Dissolve 6,6-dimethyl-1-hepten-4-yn-3-ol in a non-polar solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add the chlorinating agent to the cooled solution while stirring.

-

Allow the reaction to proceed at a low temperature and then gradually warm to room temperature.

-

Quench the reaction by carefully adding water or a basic solution.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation.

-

Chemical Reactivity and Applications

The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Terbinafine.[1][2] The chlorine atom serves as a good leaving group, allowing for nucleophilic substitution by the secondary amine of N-methyl-1-naphthalenemethanamine to form the final terbinafine molecule.

Diagram 1: Synthesis of Terbinafine

Caption: Synthesis of Terbinafine from its key intermediates.

Mechanism of Action in Antifungal Therapy

While this compound itself is not the active antifungal agent, its derivative, Terbinafine, functions by inhibiting the fungal enzyme squalene (B77637) epoxidase. This enzyme is a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells.

Diagram 2: Ergosterol Biosynthesis Inhibition

Caption: Mechanism of action of Terbinafine.

The inhibition of squalene epoxidase by terbinafine leads to two significant consequences for the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.

-

Accumulation of Squalene: The buildup of squalene within the cell is toxic.

This dual action of disrupting the cell membrane and causing intracellular toxicity results in fungal cell death, making terbinafine a potent fungicidal agent.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of terbinafine. A thorough understanding of its physical and chemical properties, coupled with well-defined synthetic protocols, is essential for its efficient and safe utilization in drug development and manufacturing. This guide provides a foundational repository of technical information to aid researchers and professionals in their work with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. jchr.org [jchr.org]

- 3. This compound | CAS#:126764-17-8 | Chemsrc [chemsrc.com]

- 4. 1-Chloro-6,6-dimethyl-2-heptene-4-yne | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN101624328B - Method for synthesizing (E)-1-chlorine-6, 6-dimethyl-2-heptylene-4-alkyne - Google Patents [patents.google.com]

- 7. This compound: Uses; Preparation_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Mechanism of Action of 1-Chloro-6,6-dimethyl-2-hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-6,6-dimethyl-2-hepten-4-yne is a synthetic compound recognized for its potent antifungal properties. This technical guide delves into the core mechanism of action of this molecule, focusing on its role as an inhibitor of squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. The inhibition of this enzyme disrupts fungal cell membrane integrity, leading to cell death. This document provides a comprehensive overview of the biochemical pathways, detailed experimental protocols for assessing enzyme inhibition, and a summary of the compound's significance as a key intermediate in the synthesis of the widely used antifungal agent, terbinafine.

Introduction

Fungal infections pose a significant global health challenge, necessitating the development of effective antifungal agents. A primary strategy in antifungal drug discovery is the targeting of biochemical pathways unique to fungi, thereby minimizing off-target effects in humans. One such pathway is the synthesis of ergosterol, the principal sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells. This compound is a molecule of interest in this domain, primarily for its specific inhibitory action against a key enzyme in this pathway.

This compound serves as a crucial intermediate in the industrial synthesis of terbinafine, a well-established allylamine (B125299) antifungal drug.[1][2] Its intrinsic biological activity is centered on the inhibition of squalene epoxidase, an enzyme essential for ergosterol production in fungi.[1] Understanding the mechanism of action of this compound provides valuable insights for the development of new and more effective antifungal therapies.

Core Mechanism of Action: Inhibition of Squalene Epoxidase

The primary mechanism of action of this compound is the targeted inhibition of the enzyme squalene epoxidase.[1] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a rate-limiting step in the biosynthesis of ergosterol.[3][4]

The Ergosterol Biosynthesis Pathway

Ergosterol is an indispensable component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a multi-step process, with squalene epoxidase playing a pivotal role.

Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by this compound.

Consequences of Squalene Epoxidase Inhibition

The inhibition of squalene epoxidase by this compound has two major downstream effects on the fungal cell:

-

Depletion of Ergosterol: The blockage of the ergosterol synthesis pathway leads to a deficiency of this vital sterol in the fungal cell membrane. This impairs membrane function, leading to increased permeability and disruption of cellular processes.

-

Accumulation of Squalene: The substrate of the inhibited enzyme, squalene, accumulates to toxic levels within the cell. This accumulation is believed to contribute significantly to the fungicidal effect of the compound.

Quantitative Data

| Compound | Target Enzyme | Reported IC50 Range (for Analogs like Terbinafine) |

| This compound | Fungal Squalene Epoxidase | Data not available |

| Terbinafine | Fungal Squalene Epoxidase | 10-60 nM |

Experimental Protocols

To assess the inhibitory effect of this compound on squalene epoxidase, a cell-free enzymatic assay can be employed. The following is a generalized protocol based on established methods for measuring squalene epoxidase activity.

Squalene Epoxidase Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the IC50 value of an inhibitor against squalene epoxidase.

Caption: Experimental Workflow for Squalene Epoxidase Inhibition Assay.

Materials:

-

Purified or microsomal preparation of fungal squalene epoxidase

-

This compound

-

Squalene

-

NADPH

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution to achieve a range of desired concentrations.

-

Prepare solutions of squalene epoxidase, squalene, and NADPH in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, squalene epoxidase enzyme solution, and varying concentrations of the inhibitor (or vehicle control).

-

The total volume in each well should be consistent.

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding squalene and NADPH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Take readings at regular intervals for a specified duration.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Broader Cellular Effects

Current research on this compound has primarily focused on its direct enzymatic inhibition. There is limited evidence to suggest that it significantly modulates other cellular signaling pathways. The profound antifungal effect is largely attributed to the direct consequences of squalene epoxidase inhibition, namely ergosterol depletion and squalene accumulation, which lead to membrane stress and ultimately, cell death.

Conclusion

This compound exerts its antifungal activity through a well-defined mechanism: the inhibition of squalene epoxidase. This targeted action disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, and leads to the toxic accumulation of squalene. While it is a key intermediate in the synthesis of the potent antifungal drug terbinafine, its own biological activity underscores the importance of the allylamine pharmacophore in targeting this essential fungal enzyme. Further quantitative characterization of its inhibitory potency could provide a more complete understanding of its structure-activity relationship and its potential as a lead compound in the development of novel antifungal agents.

References

In-Depth Technical Guide: The Biological Activity of 1-Chloro-6,6-dimethyl-2-hepten-4-yne

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Chloro-6,6-dimethyl-2-hepten-4-yne is a key chemical intermediate whose primary biological significance is realized through its role in the synthesis of the potent antifungal agent, Terbinafine (B446). While this chlorinated alkene itself is not directly administered as a therapeutic, its molecular framework is fundamental to the pharmacophore of Terbinafine. This guide elucidates the biological activity stemming from this core structure, focusing on the mechanism of action, quantitative efficacy, and the experimental protocols used to determine these activities. The data presented herein pertains to Terbinafine, the ultimate active pharmaceutical ingredient derived from this compound.

Introduction: From Intermediate to Active Principle

This compound serves as a critical building block in the multi-step synthesis of Terbinafine, an allylamine (B125299) antifungal drug widely used in the treatment of dermatophytosis.[1][2] The biological activity of this compound is therefore intrinsically linked to the antifungal properties of Terbinafine. The structural features of the intermediate, including the heptene-yne chain, are largely conserved in the final molecule and are crucial for its therapeutic effect.

The primary mechanism of action is the specific and potent inhibition of the fungal enzyme squalene (B77637) epoxidase.[3][4] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.[3]

Mechanism of Action: Inhibition of Squalene Epoxidase

The biological activity of the molecular scaffold provided by this compound is manifested in Terbinafine's ability to non-competitively inhibit the enzyme squalene epoxidase.[3][5] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256), a key step in the synthesis of ergosterol.[3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.

Inhibition of squalene epoxidase leads to two significant downstream effects:

-

Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.[3]

-

Squalene Accumulation: The blockage of the metabolic pathway results in the intracellular accumulation of squalene, which at high concentrations is toxic to the fungal cell.[3] This accumulation is believed to interfere with membrane function and cell wall synthesis, contributing to the fungicidal effect of the drug.[3]

Notably, the fungal squalene epoxidase is significantly more sensitive to inhibition by Terbinafine than its mammalian counterpart, which accounts for the drug's favorable safety profile.[3]

Figure 1: Inhibition of the Ergosterol Biosynthesis Pathway.

Quantitative Biological Activity Data

The antifungal efficacy of Terbinafine, derived from this compound, has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations against the squalene epoxidase enzyme and clinically relevant fungal pathogens.

Table 1: Squalene Epoxidase Inhibition

| Fungal Species | IC₅₀ (nM) | Reference |

| Trichophyton rubrum | 15.8 | [5] |

| Candida albicans | ~30 | [3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the enzyme's activity.

Table 2: In Vitro Antifungal Susceptibility

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

| Fungal Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | <0.0002 - >4 | ≤0.03 | [6][7] |

| Microsporum canis | Not specified | ≤0.03 | [6] |

| Epidermophyton floccosum | Not specified | Geometric Mean = 0.018 mg/L | [8] |

MIC₉₀ is the MIC required to inhibit the growth of 90% of the tested isolates.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological activity data. The following sections outline the standard protocols for the key assays mentioned.

Squalene Epoxidase Inhibition Assay

This assay measures the enzymatic activity of squalene epoxidase in the presence and absence of the inhibitor.

Objective: To determine the IC₅₀ of a test compound against squalene epoxidase.

Principle: The assay quantifies the conversion of radiolabeled squalene to 2,3-oxidosqualene by a microsomal preparation of the enzyme.

Materials:

-

Microsomal fraction containing squalene epoxidase from the target fungus (e.g., Trichophyton rubrum).

-

[³H]-Squalene (substrate).

-

NADPH (cofactor).

-

Test compound (e.g., Terbinafine) dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction from cultured fungal cells.

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the microsomal enzyme preparation.

-

Inhibitor Addition: Add various concentrations of the test compound to the reaction mixtures. A control with solvent only is also prepared.

-

Pre-incubation: Incubate the mixtures for a short period (e.g., 10 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding [³H]-squalene.

-

Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at the optimal temperature.

-

Termination and Extraction: Stop the reaction and extract the lipids, including the substrate and product.

-

Separation and Quantification: Separate the radiolabeled squalene from the 2,3-oxidosqualene using thin-layer chromatography (TLC).

-

Measurement: Scrape the corresponding spots from the TLC plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Figure 2: Experimental Workflow for Squalene Epoxidase Inhibition Assay.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)

This method is a standardized procedure for determining the MIC of antifungal agents against filamentous fungi, including dermatophytes.[9][10][11]

Objective: To determine the MIC of a test compound against a panel of fungal isolates.

Principle: A standardized inoculum of the fungus is exposed to serial dilutions of the antifungal agent in a microtiter plate. The MIC is determined as the lowest concentration that inhibits visible growth.

Materials:

-

Fungal isolates (e.g., Trichophyton rubrum, Microsporum canis).

-

Culture media (e.g., Potato Dextrose Agar (B569324) for sporulation, RPMI-1640 for the assay).

-

Test compound (e.g., Terbinafine) dissolved in a suitable solvent.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation: Grow the fungal isolates on a sporulation-promoting agar medium. Harvest the conidia and prepare a standardized inoculum suspension, adjusting the concentration using a spectrophotometer.

-

Drug Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium directly in the 96-well microtiter plates.

-

Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well as a sterility control.

-

Incubation: Incubate the plates at a specified temperature (e.g., 28-35°C) for a defined period (e.g., 4-7 days), depending on the growth rate of the fungus.

-

Reading the MIC: After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the drug at which there is a complete or significant inhibition of growth compared to the drug-free control.

Conclusion

While this compound is a precursor molecule, its chemical structure is of paramount importance to the biological activity of the resulting antifungal agent, Terbinafine. The potent and specific inhibition of fungal squalene epoxidase, leading to the disruption of cell membrane integrity and ultimately fungal cell death, is the hallmark of this structural class. The quantitative data for Terbinafine underscores its high efficacy against the dermatophytes responsible for the majority of superficial fungal infections. The standardized protocols provided in this guide are essential for the continued research and development of new antifungal agents based on this and similar chemical scaffolds.

References

- 1. Terbinafine : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro susceptibility of Microsporum canis and other dermatophyte isolates from veterinary infections during therapy with terbinafine or griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Epidermophyton floccosum: nucleotide sequence analysis and antifungal susceptibility testing of 40 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicinearticle.com [medicinearticle.com]

- 10. saspublishers.com [saspublishers.com]

- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

Navigating the Synthesis and Antifungal Potential of 1-Chloro-6,6-dimethyl-2-hepten-4-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-6,6-dimethyl-2-hepten-4-yne is a pivotal chemical intermediate, most notably recognized for its essential role in the synthesis of the widely used antifungal agent, Terbinafine. While direct and extensive research on the intrinsic antifungal properties of this compound is not publicly available, its structural components, featuring both an enyne and a halogenated hydrocarbon moiety, place it within classes of compounds known for significant biological activity. This technical guide elucidates the critical function of this compound in the production of Terbinafine, details the established antifungal mechanism of Terbinafine, and explores the documented antifungal activities of related polyacetylene and enyne compounds. Furthermore, this document provides standardized experimental protocols for assessing antifungal activity, offering a framework for the potential investigation of this compound and its derivatives.

Introduction

The escalating incidence of fungal infections, coupled with the rise of antifungal resistance, necessitates the continued exploration and development of novel antifungal agents. Chemical intermediates in the synthesis of established drugs can sometimes possess inherent biological activities or serve as valuable scaffolds for the development of new therapeutic molecules. This compound is a key building block in the industrial synthesis of Terbinafine, an allylamine (B125299) antifungal effective against a broad spectrum of pathogenic fungi.[1][2][3] This guide provides a comprehensive overview of the role of this compound in antifungal drug synthesis and the broader context of the antifungal potential of its chemical class.

Role in the Synthesis of Terbinafine

This compound serves as a crucial electrophilic component in the synthesis of Terbinafine. The synthesis primarily involves the nucleophilic substitution reaction between N-methyl-1-naphthalenemethanamine and this compound.[4][5]

General Synthesis Pathway

The reaction is typically carried out in the presence of a base, such as sodium carbonate or an aqueous solution of sodium hydroxide, and may be conducted in a solvent like dimethylformamide (DMF) or in a basic aqueous medium.[4][5] The process involves the displacement of the chlorine atom from this compound by the secondary amine of N-methyl-1-naphthalenemethanamine, forming the tertiary amine structure of Terbinafine.

Antifungal Mechanism of Action: The Terbinafine Model

The antifungal activity of Terbinafine is well-established and serves as a model for the potential, yet unconfirmed, mechanism of action of structurally related compounds. Terbinafine specifically inhibits the fungal enzyme squalene (B77637) epoxidase.[6][7][8][9][10]

Squalene Epoxidase Inhibition Pathway

Squalene epoxidase is a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[8] Inhibition of this enzyme leads to two primary antifungal effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately cell death.[8][9]

-

Accumulation of Squalene: The blockage of the pathway causes a toxic intracellular accumulation of squalene, which is fungicidal.[9][10]

This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells, as the mammalian squalene epoxidase is significantly less sensitive to Terbinafine.[6][7]

Antifungal Properties of Related Compound Classes

While data on this compound is scarce, the broader classes of polyacetylenes and enynes, to which it belongs, are known to possess significant antifungal properties.[11][12][13][14]

Quantitative Data on Related Compounds

The following table summarizes the antifungal activity of various polyacetylene and enyne derivatives against different fungal pathogens, as reported in the literature. This data is provided for contextual understanding and is not directly representative of this compound.

| Compound Class | Specific Compound Example | Fungal Species | Activity Metric (e.g., MIC, EC50) | Reference |

| Polyacetylene Glycoside | Xylariside B | Fusarium oxysporum | MIC: 3.91 - 7.81 µg/mL | [11] |

| Botrytis cinerea | MIC: 3.91 - 7.81 µg/mL | [11] | ||

| Phytophthora capsici | MIC: 3.91 - 7.81 µg/mL | [11] | ||

| Fusarium solani | MIC: 3.91 - 7.81 µg/mL | [11] | ||

| Polyacetylene Alcohol | Falcarindiol analog (8o) | Monilia fructigena | EC50: 1.10 µg/mL | [1] |

| Phytophthora capsici | EC50: 2.70 µg/mL | [1] | ||

| Polyacetylene | Various isolated compounds | Meloidogyne incognita | LC50: 0.21 - 9.46 mg/L | [12] |

| Various Fungi | MIC: 4 - 128 mg/L | [12] |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration; LC50: Lethal Concentration, 50%.

Experimental Protocols for Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a synthetic compound, such as this compound, using the broth microdilution method. This protocol is based on established methodologies and can be adapted for specific fungal strains and compounds.[15][16][17][18][19]

Broth Microdilution Assay Workflow

Materials:

-

Test compound (e.g., this compound)

-

Fungal strain(s) of interest

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or hemocytometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilutions are made in the RPMI-1640 medium.

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Plate Preparation: Add the RPMI-1640 medium to all wells of a 96-well plate. Perform serial two-fold dilutions of the test compound across the wells.

-

Inoculation: Inoculate each well with the prepared fungal suspension. Include a positive control (fungal inoculum without the compound) and a negative control (medium without inoculum).

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Conclusion and Future Directions

This compound is a compound of significant interest due to its indispensable role in the synthesis of the potent antifungal drug Terbinafine. While its own antifungal properties have not been extensively reported, its chemical structure suggests a potential for biological activity. The established mechanism of action of Terbinafine, centered on the inhibition of squalene epoxidase, provides a clear pathway for the investigation of related compounds. The antifungal activity observed in the broader classes of polyacetylenes and enynes further supports the rationale for investigating the intrinsic antifungal potential of this compound and its derivatives. Future research should focus on the direct in vitro and in vivo evaluation of this compound against a panel of clinically relevant fungal pathogens. Such studies would clarify its potential as a standalone antifungal agent or as a scaffold for the development of new and more effective antifungal therapies.

References

- 1. Design, Synthesis, and Antifungal Activity of Polyacetylenic Alcohol Derivatives and Stereoisomers against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. patents.justia.com [patents.justia.com]

- 5. jchr.org [jchr.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Terbinafine? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal Activity of a Polyacetylene against the Fungal... [degruyterbrill.com]

- 14. Bioactive acetylenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Inhibition of Squalene Epoxidase: A Technical Guide on Terbinafine and its Precursor, 1-Chloro-6,6-dimethyl-2-hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the inhibition of squalene (B77637) epoxidase, a critical enzyme in the ergosterol (B1671047) and cholesterol biosynthesis pathways. While the topic specifies 1-chloro-6,6-dimethyl-2-hepten-4-yne, it is crucial to understand that this compound is a key chemical intermediate in the synthesis of Terbinafine (B446) , which is the pharmacologically active inhibitor of squalene epoxidase.[1][2] This document will elucidate the role of this compound in the synthesis of Terbinafine and subsequently delve into the mechanism, kinetics, and experimental evaluation of squalene epoxidase inhibition by Terbinafine.

The Synthetic Pathway: From Precursor to Active Inhibitor

This compound serves as a foundational building block in the chemical synthesis of Terbinafine.[1] The synthesis generally involves the reaction of this compound with N-methyl-1-naphthylmethylamine.[3] This reaction, often carried out in the presence of a base such as sodium carbonate or potassium carbonate, results in the formation of Terbinafine.[3][4] The purity of the this compound intermediate is critical to ensure a high yield and purity of the final Terbinafine active pharmaceutical ingredient.[1]

Synthesis of Terbinafine.

Mechanism of Squalene Epoxidase Inhibition by Terbinafine

Terbinafine is a potent and specific inhibitor of the fungal squalene epoxidase enzyme.[5] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6] The inhibition of squalene epoxidase by Terbinafine leads to a deficiency in ergosterol and a toxic accumulation of intracellular squalene, which disrupts fungal membrane function and cell wall synthesis, ultimately resulting in fungal cell death.[5][6]

Kinetic studies have revealed that Terbinafine is a non-competitive inhibitor of squalene epoxidase with respect to its substrate, squalene.[5][7] This suggests that Terbinafine does not bind to the active site of the enzyme where squalene binds. Instead, it is proposed that the lipophilic portion of the Terbinafine molecule binds to a different site on the enzyme, inducing a conformational change that prevents the natural substrate from binding and being converted to 2,3-oxidosqualene.[8][9]

Mechanism of Squalene Epoxidase Inhibition.

Quantitative Data on Terbinafine Inhibition

The inhibitory potency of Terbinafine against squalene epoxidase has been quantified in various studies. The following table summarizes key kinetic parameters.

| Fungal Species | Parameter | Value | Reference |

| Candida albicans | Ki | 30 nM | [5][10] |

| Trichophyton rubrum | IC50 | 15.8 nM | [7][11][12] |

| Trichophyton rubrum | Km for squalene | 13 µM | [7][11][12] |

| Rat Liver | Ki | 77 µM | [5][10] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Km: Michaelis constant.

Experimental Protocols for Squalene Epoxidase Inhibition Assay

The determination of squalene epoxidase inhibitory activity is typically performed using a cell-free enzymatic assay. A generalized protocol is outlined below.

Objective: To measure the in vitro inhibition of squalene epoxidase by a test compound (e.g., Terbinafine).

Materials:

-

Microsomal fraction containing squalene epoxidase (e.g., from Trichophyton rubrum or Candida albicans)

-

[3H]-Squalene (substrate)

-

NADPH or NADH (cofactor)

-

Flavin adenine (B156593) dinucleotide (FAD)

-

Buffer solution (e.g., Tris-HCl)

-

Test inhibitor (dissolved in a suitable solvent like DMSO)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Enzyme Preparation: Microsomes are prepared from fungal cultures by differential centrifugation. The protein concentration of the microsomal fraction is determined.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, NADPH or NADH, and FAD.

-

Inhibitor Addition: Varying concentrations of the test inhibitor (Terbinafine) are added to the reaction mixture. A control with no inhibitor is also prepared.

-

Enzyme Addition: The microsomal enzyme preparation is added to the reaction mixture and pre-incubated.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of [3H]-squalene.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., an organic solvent).

-

Extraction and Quantification: The product, [3H]-2,3-oxidosqualene, is extracted from the reaction mixture. The radioactivity of the extracted product is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters like Ki can be determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Experimental Workflow for Inhibition Assay.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. US20060004230A1 - Process for the preparation of terbinafine and salts thereof - Google Patents [patents.google.com]

- 4. CN108017544B - Synthesis method of terbinafine - Google Patents [patents.google.com]

- 5. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. ClinPGx [clinpgx.org]

Methodological & Application

Synthesis of 1-Chloro-6,6-dimethyl-2-hepten-4-yne from 6,6-dimethyl-1-hepten-4-yn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-chloro-6,6-dimethyl-2-hepten-4-yne, a key intermediate in the preparation of the antifungal agent terbinafine. The synthesis involves the conversion of 6,6-dimethyl-1-hepten-4-yn-3-ol to the corresponding chloride. This transformation is an example of a propargylic/allylic rearrangement, where the hydroxyl group is replaced by a chlorine atom with a concomitant shift of the double bond. While various chlorinating agents such as thionyl chloride (SOCl₂) can be employed for this type of reaction, this protocol details a high-yield procedure using boron trichloride (B1173362).[1][2] The reaction of allylic alcohols with chlorinating agents like thionyl chloride can proceed through various mechanisms, including SN1, SN2, and SNi (Substitution Nucleophilic internal), which can lead to rearranged products.[3][4][5][6]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound using boron trichloride.[1]

| Parameter | Value |

| Reactant | |

| 6,6-dimethyl-1-hepten-4-yn-3-ol | 53 g (0.38 mol) |

| Reagent | |

| Boron trichloride (1 M in hexane) | 480 mL (0.48 mol) |

| Solvent | |

| n-Hexane | 2800 mL |

| Reaction Conditions | |

| Temperature | 10-20°C |

| Reaction Time | 10 minutes |

| Product Yield and Purity | |

| Yield of this compound | 57.1 g (95%) |

| E:Z Isomeric Ratio | 9:1 |

Experimental Protocol

This protocol is based on a documented procedure for the boron trichloride-mediated synthesis of this compound.[1]

Materials:

-

6,6-dimethyl-1-hepten-4-yn-3-ol

-

Boron trichloride (1 M solution in hexane)

-

n-Hexane

-

20% Sodium chloride (NaCl) solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Water (deionized)

Equipment:

-

Multi-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 53 g (0.38 mol) of 6,6-dimethyl-1-hepten-4-yn-3-ol in 2800 mL of n-hexane.

-

Cooling: Cool the solution to 10-15°C using an ice bath.

-

Reagent Addition: While maintaining the temperature between 15-20°C, add 480 mL (0.48 mol) of a 1 M boron trichloride solution in hexane (B92381) dropwise to the stirred solution over a period of 10 minutes.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 20°C for an additional 10 minutes.

-

Quenching: Quench the reaction by carefully adding 1000 mL of water to the reaction mixture. Stir for 10 minutes.

-

Work-up: Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Washing: Wash the separated organic phase with a 20% aqueous solution of NaCl.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude product.

-

Product: The resulting product is this compound (57.1 g, 95% yield) with a 9:1 E:Z isomeric ratio.[1]

Signaling Pathway Diagram (Chemical Transformation)

Caption: Synthesis of this compound.

References

- 1. This compound: Uses; Preparation_Chemicalbook [chemicalbook.com]

- 2. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne - Google Patents [patents.google.com]

- 3. organic chemistry - Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. reactionweb.io [reactionweb.io]

- 5. orgosolver.com [orgosolver.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Boron Trichloride Mediated Synthesis of 1-Chloro-6,6-dimethyl-2-hepten-4-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-Chloro-6,6-dimethyl-2-hepten-4-yne, a key intermediate in the production of antifungal agents such as Terbinafine.[1][2] The described method utilizes boron trichloride (B1173362) for the conversion of the corresponding enyne alcohol, offering excellent stereoselectivity and high yields.[2] The protocol is presented with clarity to ensure reproducibility for research and development purposes.

Introduction

This compound is a critical building block in medicinal chemistry, particularly for the synthesis of allylamine (B125299) antifungals.[2] These drugs function by inhibiting squalene (B77637) epoxidase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, leading to fungal cell death.[2] The efficient and stereoselective synthesis of this intermediate is therefore of significant interest. The use of boron trichloride as a reagent for the conversion of allylic alcohols to chlorides provides a powerful and effective method for this transformation. This protocol details a procedure that achieves a high yield and a favorable E:Z isomeric ratio.[2]

Chemical Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data obtained from the described synthesis protocol.[2]

| Parameter | Value |

| Starting Material | 53 g (0.38 mol) |

| Boron Trichloride | 0.48 mol |

| Product Yield | 57.1 g |

| Molar Yield | 95% |

| E:Z Isomeric Ratio | 9:1 |

Experimental Protocol

Materials:

-

6,6-dimethyl-2-hepten-4-yn-1-ol

-

Boron trichloride (1 M solution in n-hexane)

-

n-Hexane

-

Deionized water

-

20% Sodium chloride solution (brine)

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 53 g (0.38 mol) of 6,6-dimethyl-2-hepten-4-yn-1-ol in 2800 mL of n-hexane.

-

Cooling: Cool the solution to a temperature range of 10-15°C using an ice bath.

-

Addition of Boron Trichloride: While stirring, add 480 mL (0.48 mol) of a 1 M boron trichloride solution in hexane (B92381) to the reaction mixture over a period of 10 minutes. Maintain the reaction temperature between 15-20°C during the addition.

-

Reaction Time: After the addition is complete, continue to stir the mixture at 20°C for an additional 10 minutes.

-

Quenching: Quench the reaction by adding 1000 mL of deionized water to the mixture and stir for 10 minutes.

-

Workup:

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase with a 20% sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Isolation: Remove the solvent by evaporation under reduced pressure to yield the final product, this compound.

Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

-

Boron trichloride is a corrosive and toxic substance. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction is exothermic; careful temperature control is essential.

-

n-Hexane is a flammable solvent. Avoid open flames and sparks.

Conclusion